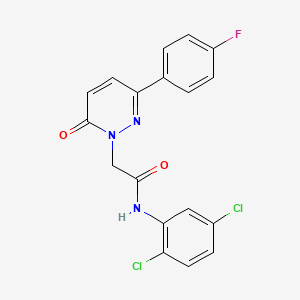![molecular formula C11H7ClN2S B14875368 7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875368.png)
7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a thiophene ring at the 2nd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst, followed by chlorination at the 7th position. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile under reflux .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction time .
Chemical Reactions Analysis
7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: The parent compound without the chlorine and thiophene substituents.
2-Phenylimidazo[1,2-a]pyridine: A similar compound with a phenyl group instead of a thiophene ring.
7-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: A compound with a bromine atom instead of chlorine at the 7th position.
The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H7ClN2S |
|---|---|
Molecular Weight |
234.71 g/mol |
IUPAC Name |
7-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN2S/c12-8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-15-10/h1-7H |
InChI Key |
URLRXXPQXHDFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C=CC(=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


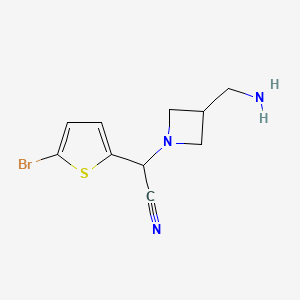
![(1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-yl)methanol](/img/structure/B14875299.png)
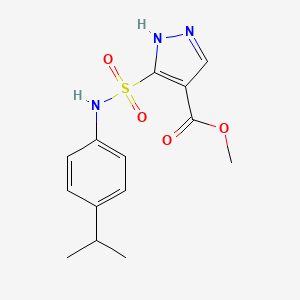
![(2S,3R,4S,5S,6R)-2-[4-[(2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14875308.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14875310.png)
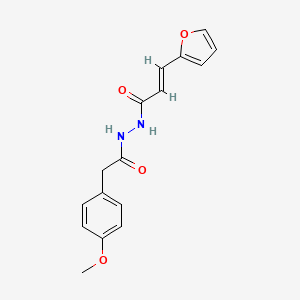
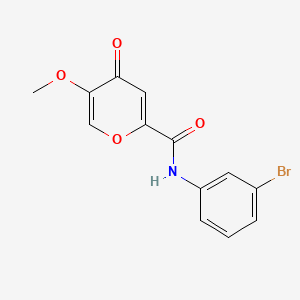
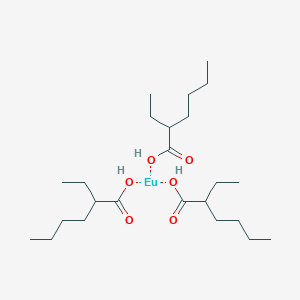

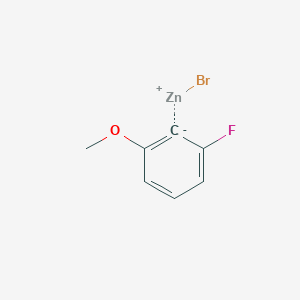

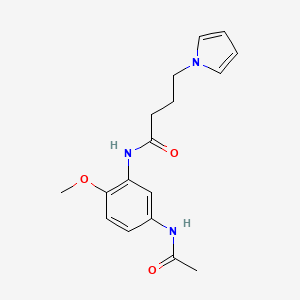
![7-(tert-butyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine hydrochloride](/img/structure/B14875342.png)
